

Emprumapimod's Therapeutic Effects in LMNA-Related Dilated Cardiomyopathy: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Emprumapimod** (ARRY-371797), an investigational therapeutic, with current standard-of-care treatments and another emerging therapy for LMNA-related dilated cardiomyopathy (DCM). The data presented is based on published clinical trial findings and preclinical study results.

Executive Summary

Emprumapimod, a selective inhibitor of p38α mitogen-activated protein kinase (MAPK), has been investigated for its potential to improve functional capacity and cardiac function in patients with LMNA-related DCM. While early-phase clinical trials showed promising signals, a Phase 3 study was terminated for futility. This guide offers a detailed examination of the available data for **Emprumapimod** and compares it against established treatments and a novel gene therapy candidate, NVC-001.

Comparative Performance Data

The following tables summarize the quantitative data from clinical and preclinical studies of **Emprumapimod** and its alternatives.

Table 1: Comparison of Efficacy in LMNA-Related Dilated Cardiomyopathy



Therapeutic Agent	Study Phase	Primary Endpoint	Result	Citation
Emprumapimod (ARRY-371797)	Phase 2 (NCT02057341)	Change in 6- Minute Walk Test (6MWT) distance at 12 weeks	Mean increase of 69 meters (80% CI: 39, 100); Median increase of 47 meters.	[1]
Phase 3 (REALM-DCM, NCT03439514)	Change in 6MWT distance at 24 weeks	Median difference of 4.9 meters vs. placebo (95% CI: -24.2 to 34.1, p=0.82). Study terminated for futility.	[2][3]	
Standard of Care (ACE Inhibitors, Beta-Blockers, etc.)	N/A (General DCM Population)	Varies (e.g., LVEF, mortality)	Established benefit in broad DCM populations; specific efficacy in LMNA-DCM is not well-defined in comparative trials with functional endpoints like 6MWT.	[4]
NVC-001 (Investigational Gene Therapy)	Preclinical (Mouse Model)	Survival	8-fold longer survival in treated mice (>300 days) compared to untreated mice (<40 days).	[5]



Table 2: Biomarker and Quality of Life Data

Therapeutic Agent	Study Phase	Key Secondary Endpoint	Result	Citation
Emprumapimod (ARRY-371797)	Phase 2 (NCT02057341)	Change in NT- proBNP at 12 weeks	Median decline from 1409 pg/mL to 848 pg/mL.	[1]
Phase 3 (REALM-DCM, NCT03439514)	Change in Kansas City Cardiomyopathy Questionnaire (KCCQ) Physical Limitation Score at 24 weeks	Median difference of 2.4 vs. placebo (95% CI: -6.4 to 11.2, p=0.54).	[2][3]	
Phase 3 (REALM-DCM, NCT03439514)	Composite of worsening heart failure or all- cause mortality	Hazard Ratio: 0.43 vs. placebo (95% CI: 0.11– 1.74; P=0.23).	[3]	_
Standard of Care (Metoprolol in Idiopathic DCM)	Clinical Trial	Quality of Life (Questionnaire)	Significant improvement in life satisfaction, physical activity, and total score compared to placebo at 18 months.	[6]
NVC-001 (Investigational Gene Therapy)	Preclinical (Mouse Model)	Cardiac Function	Stabilization of left ventricular function and reduction in myocardial fibrosis.	[5]



Experimental Protocols Emprumapimod Clinical Trials

Phase 2 Study (NCT02057341)[1][7]

- Objective: To assess the efficacy and safety of Emprumapimod in patients with symptomatic LMNA-related DCM.
- Study Design: An open-label, single-arm pilot study.
- Participants: 12 patients with confirmed LMNA mutations, NYHA Class II-IIIa heart failure, and on stable background heart failure therapy.
- Intervention: Emprumapimod administered orally at doses of 100 mg or 400 mg twice daily for 48 weeks.
- Key Assessments:
 - Primary Endpoint: Change from baseline in 6-minute walk test (6MWT) distance at week
 12.
 - Secondary Endpoints: Changes in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels, left ventricular ejection fraction (LVEF), and Kansas City Cardiomyopathy Questionnaire (KCCQ) scores.

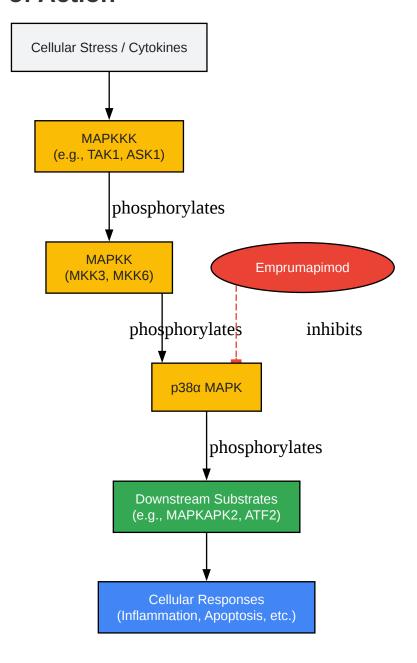
Phase 3 Study (REALM-DCM, NCT03439514)[2][3][8]

- Objective: To evaluate the efficacy and safety of Emprumapimod compared to placebo in patients with symptomatic LMNA-related DCM.
- Study Design: A multinational, randomized, double-blind, placebo-controlled trial.
- Participants: 77 patients with confirmed LMNA variants, NYHA Class II/III symptoms, LVEF ≤ 50%, and an implanted cardioverter-defibrillator.
- Intervention: **Emprumapimod** 400 mg twice daily or placebo.
- Key Assessments:



- Primary Endpoint: Change from baseline in 6MWT distance at week 24.
- Secondary Endpoints: Change in KCCQ physical limitation and total symptom scores, NTproBNP concentration, and a composite of worsening heart failure or all-cause mortality.

Visualized Signaling Pathways and Workflows p38 MAPK Signaling Pathway and Emprumapimod's Mechanism of Action

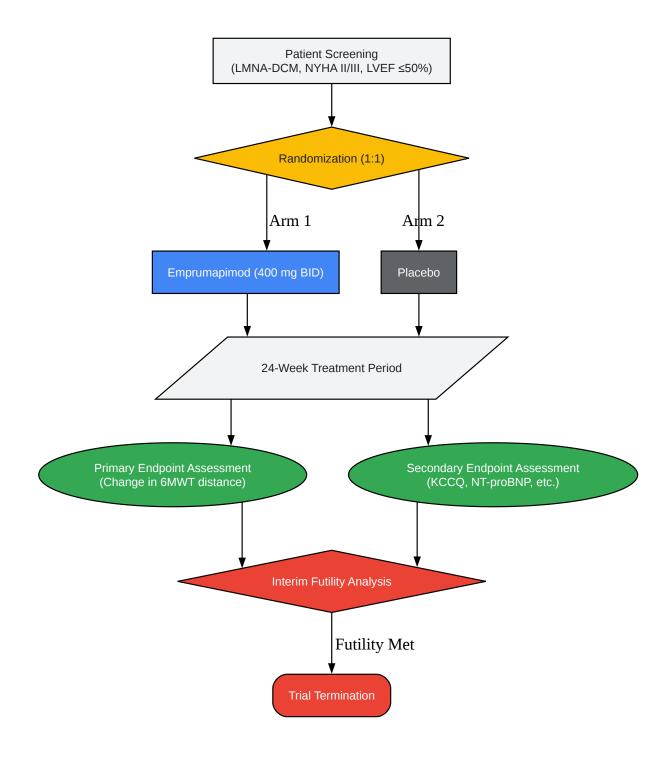


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Caption: p38 MAPK signaling cascade and the inhibitory action of Emprumapimod.

Emprumapimod Clinical Trial Workflow (Phase 3 - REALM-DCM)





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Caption: Workflow of the Phase 3 REALM-DCM clinical trial for **Emprumapimod**.

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- To cite this document: BenchChem. [Emprumapimod's Therapeutic Effects in LMNA-Related Dilated Cardiomyopathy: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857855#reproducibility-of-published-findings-on-emprumapimod-s-therapeutic-effects]

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